molecular formula C16H16N4O2 B039314 Ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 120049-79-8

Ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B039314
CAS No.: 120049-79-8
M. Wt: 296.32 g/mol
InChI Key: KXDZPBUIBOPOIV-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with the molecular formula C₁₆H₁₆N₄O₂ and a molecular weight of 296.32 g/mol . The compound features a 4-methylphenyl substituent at position 1 and a cyano group at position 5, which contribute to its electronic and steric profile.

Properties

IUPAC Name

ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-4-22-16(21)14-11(3)13(9-17)15(18)20(19-14)12-7-5-10(2)6-8-12/h5-8,18H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDZPBUIBOPOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N)C(=C1C)C#N)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352248
Record name Ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120049-79-8
Record name Ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate, with the CAS number 120049-79-8, is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action.

  • Molecular Formula : C16H16N4O2
  • Molecular Weight : 296.33 g/mol
  • IUPAC Name : this compound
  • SMILES Representation : CCOC(=O)C1=NN(C(=N)C(C#N)=C1C)C1=CC=C(C)C=C1

Cytotoxicity and Safety Profile

The safety profile of ethyl 5-cyano derivatives has been assessed through hemolytic activity tests and cytotoxicity assays:

  • Hemolytic Activity :
    • The tested derivatives displayed low hemolytic activity (% lysis range from 3.23% to 15.22%), indicating a favorable safety profile compared to Triton X-100, a known hemolytic agent .
  • Cytotoxicity :
    • Non-cytotoxicity was confirmed with IC50 values greater than 60 μM, suggesting that these compounds do not adversely affect cell viability at therapeutic concentrations .

The mechanisms underlying the biological activities of ethyl 5-cyano derivatives involve several pathways:

  • Inhibition of Enzymatic Targets :
    • Compounds related to ethyl 5-cyano have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR .
  • Antibiofilm Mechanism :
    • The antibiofilm activity suggests that these compounds may interfere with quorum sensing or biofilm matrix production in bacteria, although specific pathways for ethyl 5-cyano remain to be elucidated.

Case Studies and Research Findings

While direct studies on ethyl 5-cyano-6-imino derivatives are scarce, several related case studies highlight the potential of similar compounds:

StudyCompoundActivityMIC (µg/mL)Notes
Derivative AAntimicrobial0.22Effective against S. aureus
Derivative BBiofilm InhibitionN/ASuperior reduction compared to Ciprofloxacin
Derivative CCytotoxicity Test>60 µMLow hemolytic activity

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the cyano and imino groups enhances the biological activity, making it a candidate for further pharmacological studies .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. For example, it can be utilized in the preparation of pyrimidinone derivatives through cycloaddition reactions. Such derivatives have demonstrated promising anti-inflammatory and anti-tumor properties .

Material Science

In material science, this compound has potential applications in the development of organic semiconductors and polymers. Its unique electronic properties can be exploited to create materials with enhanced conductivity and stability .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal explored the synthesis of various derivatives from this compound. The derivatives were tested against several cancer cell lines, showing significant inhibition of cell proliferation. The study concluded that modifications to the structure could enhance potency and selectivity against specific cancer types .

Case Study 2: Synthesis of Pyrimidinones

Another research article detailed the method for synthesizing pyrimidinone derivatives using this compound as a starting material. The resulting compounds exhibited promising anti-inflammatory properties, indicating that this compound could be pivotal in developing new therapeutic agents .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 12g) reduce synthesis yields (40%) compared to electron-donating groups (e.g., -OCH₃ in 12e: 81% yield) . The 4-hydroxyphenyl derivative (12d) exhibits the highest melting point (220–223°C), likely due to hydrogen-bonding interactions .

Physicochemical and Spectral Data

  • IR Spectroscopy: The target compound’s imino group (C=N) is expected to show absorption near 1593 cm⁻¹, consistent with related dihydropyridazines (e.g., compound 4 in ) .
  • NMR : Analogous compounds exhibit characteristic signals for ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) and aromatic protons (δ 6.8–8.0 ppm) .

Preparation Methods

Table 1: Comparative Analysis of MCR Conditions for Pyridine Derivatives

ReactantsSolventCatalystTemperatureTimeYieldReference
Malononitrile, EAA, PhCHOEthanolNoneReflux2 h85%
Malononitrile, EAA, 4-MePhCHOEthanolAcOH80°C4 h72%*

†Hypothetical yield based on substrate analogy; EAA = ethyl acetoacetate; PhCHO = benzaldehyde; 4-MePhCHO = 4-methylbenzaldehyde.

Critical challenges include regioselective incorporation of the imino group and avoiding over-cyclization. The use of acetic acid as a proton source in and suggests its utility in stabilizing intermediates during MCRs.

Solvent and Temperature Effects on Cyclization

Solvent polarity and temperature critically influence the cyclization step. In, reactions in ethanol with acetic acid additives achieved higher yields (72–90%) compared to non-polar solvents like toluene. Elevated temperatures (130°C) promoted cyclization but risked decomposition of the cyano group.

Table 2: Solvent Screening for Cyclization (Hypothetical Data)

SolventDielectric ConstantTemperatureYield*Purity*
Ethanol24.3130°C78%95%
DMF36.7120°C65%88%
Acetonitrile37.5100°C52%82%

*Hypothetical data extrapolated from and.

Ethanol’s moderate polarity balances solubility of reactants and intermediates, while acetic acid protonates the imino group, facilitating cyclization.

Purification and Characterization Challenges

Purification of the target compound is complicated by its polar functional groups and tendency to form hydrates. Recrystallization from ethanol-water mixtures (9:1 v/v) is recommended based on, which reports successful isolation of similar dihydropyridazines. Characterization via NMR and IR spectroscopy is essential to confirm the imino (–NH) and cyano (–CN) groups:

  • ¹H NMR : A broad singlet at δ 10–11 ppm for the imino proton.

  • IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=O ester) .

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate?

A cyclocondensation reaction is commonly employed. For example, heating hydrazone derivatives (e.g., substituted aryl hydrazines) with ethyl cyanoacetate and a catalyst like 4-aminobutyric acid at 160°C for 2.5 hours, followed by purification via silica gel column chromatography using ethyl acetate/hexanes (1:3) as eluent . Derivatives with varying aryl substituents (e.g., 4-fluorophenyl or 4-methylphenyl) have been synthesized using similar protocols, yielding products with purities >95% after optimization .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm hydrogen/carbon environments and detect tautomeric forms. For example, derivatives show distinct imino proton signals at δ 12–14 ppm .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) with m/zm/z values (e.g., M+H+^+) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography: Tools like SHELXL (for refinement) and Mercury (for visualization) resolve crystal packing and hydrogen-bonding networks .

Q. How to optimize purification for high yields?

Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexanes) is standard. For polar derivatives, recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC (Rf_f values reported in similar compounds range from 0.59–0.70) .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental spectral data?

  • DFT Validation: Apply hybrid functionals (e.g., B3LYP with exact exchange terms) to model electronic properties. Compare predicted IR/NMR spectra with experimental data; discrepancies >2.4 kcal/mol in thermochemical properties suggest recalibration of exchange-correlation functionals .
  • 2D NMR Techniques: Use HSQC and HMBC to resolve ambiguous assignments, especially for tautomeric equilibria (e.g., imino vs. keto forms) .

Q. What strategies improve reaction yields for derivatives with electron-withdrawing substituents?

Substituents like nitro or trifluoromethyl reduce yields (40–50%) due to steric/electronic effects. Optimize by:

  • Increasing reaction time (4–6 hours vs. 2.5 hours).
  • Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Adding catalytic bases (e.g., triethylamine) to deprotonate reactive sites .

Q. How to investigate polymorphism or crystallographic packing effects?

  • Mercury CSD Analysis: Use the "Materials Module" to compare packing motifs with Cambridge Structural Database (CSD) entries. Void visualization tools assess solvent-accessible volumes .
  • DSC/TGA: Detect polymorphic transitions via melting point variations (reported ranges: 106–223°C for related compounds) .

Q. How to establish structure-activity relationships (SAR) for biological targets?

Synthesize analogs with systematic substituent variations (e.g., 4-methylphenyl vs. 4-fluorophenyl). Test bioactivity (e.g., enzyme inhibition) and correlate with:

  • Electrostatic Potential Maps: Generated via DFT to highlight nucleophilic/electrophilic regions.
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-π stacking) influencing binding .

Q. How to address discrepancies in tautomeric form identification?

  • Variable-Temperature NMR: Monitor imino proton shifts across 25–80°C to detect tautomeric equilibria.
  • X-ray Diffraction: Resolve keto-enol tautomers via bond-length analysis (C=O vs. C-N distances) .

Q. What computational methods predict stability under varying pH conditions?

  • pKa Prediction: Use COSMO-RS or DFT-based solvation models to estimate protonation states.
  • Hydrolysis Studies: Simulate degradation pathways (e.g., ester hydrolysis) via transition-state modeling with implicit solvent .

Q. How to validate crystallographic refinement protocols for low-quality diffraction data?

  • SHELXL Tweaks: Adjust parameters like RIGU (rigid-bond restraint) for disordered atoms.
  • TWIN Commands: Handle twinned crystals by refining twin laws against high-resolution data (<1.0 Å) .

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